4-[(Pyridin-2-yl)methyl]oxolan-3-ol
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(pyridin-2-ylmethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13NO2/c12-10-7-13-6-8(10)5-9-3-1-2-4-11-9/h1-4,8,10,12H,5-7H2 |
InChI Key |
WEWXUVRZNFJUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)CC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-2-yl)methyl]oxolan-3-ol typically involves the reaction of pyridin-2-ylmethanol with an appropriate oxolane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving pyridine derivatives and oxolane precursors. The process may involve multiple steps, including purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Production of pyridin-2-ylmethanol derivatives.
Substitution: Generation of various substituted oxolane derivatives.
Scientific Research Applications
Chemistry: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has shown potential as a bioactive molecule, interacting with various biological targets.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(Pyridin-2-yl)methyl]oxolan-3-ol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 4-[(Pyridin-2-yl)methyl]oxolan-3-ol and related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Ring Systems and Substituent Effects: The oxolane ring in the target compound offers conformational flexibility compared to rigid pyridine or oxadiazole cores in analogs (e.g., ). The 3-OH group may enhance solubility relative to non-polar analogs like the trityl-protected compound in .
Synthetic Approaches :
- Substitution reactions dominate synthesis, as seen in (pyrrolidin-3-ol functionalization) and (reflux with chloranil for cyclization). The target compound could hypothetically be synthesized via similar alkylation or coupling strategies .
Physicochemical Properties :
- Hydroxyl groups generally improve water solubility (e.g., ’s hydrochloride salt), while bulky substituents () reduce it. The target compound’s pyridinylmethyl group may balance hydrophilicity and lipophilicity .
Biological Relevance :
- Oxadiazole-pyridine hybrids () demonstrate antiviral activity, suggesting that the target compound’s pyridine moiety could be leveraged for similar applications. However, the absence of direct bioactivity data limits conclusive claims .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(Pyridin-2-yl)methyl]oxolan-3-ol, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example, a pyridine derivative may undergo alkylation or nucleophilic substitution with oxolan-3-ol precursors. Key conditions include:
- Temperature control : Reactions often proceed at low temperatures (−20°C to −15°C) to minimize side reactions .
- Solvent selection : Dichloromethane or methanol is used for solubility and stability .
- Purification : Column chromatography (ethyl acetate/hexane mixtures) and recrystallization (2-propanol or methanol) are critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly for the oxolane and pyridine moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl, pyridine C–N stretches) .
Q. How can researchers optimize purification methods for this compound?
- Methodological Answer :
- Chromatography : Use gradient elution (e.g., ethyl acetate/hexane) to separate polar byproducts .
- Recrystallization : Select solvents (e.g., methanol) that dissolve the compound at high temperatures but precipitate impurities .
- Analytical monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and purity .
Advanced Research Questions
Q. How can researchers address discrepancies in stereochemical outcomes during synthesis?
- Methodological Answer :
- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers .
- X-ray crystallography : Determine absolute configuration of crystalline intermediates .
- Stereoselective reagents : Employ enantiopure catalysts (e.g., Sharpless catalysts) to control asymmetric centers .
Q. What strategies mitigate side reactions during functional group modifications of this compound?
- Methodological Answer :
- Protecting groups : Temporarily block the hydroxyl group (e.g., using silyl ethers) during pyridine alkylation to prevent oxidation .
- Low-temperature reactions : Conduct electrophilic substitutions at −20°C to reduce unwanted ring-opening of oxolane .
- Selective reagents : Use sodium borohydride for controlled reductions instead of stronger agents like LiAlH₄ .
Q. How can researchers analyze and resolve conflicting data from different analytical methods (e.g., NMR vs. MS)?
- Methodological Answer :
- Cross-validation : Compare NMR integration ratios with MS isotopic patterns to verify molecular composition .
- Impurity profiling : Use HPLC with UV/Vis detection to identify contaminants that may skew spectral data .
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding in structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
